2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
Description
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide features a central imidazole ring substituted with a hydroxymethyl group at position 5 and a thioether-linked acetamide moiety at position 2. This structure is analogous to bioactive acetamide derivatives reported in medicinal chemistry, particularly those with antimicrobial or enzyme-inhibitory activity .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c15-9-1-3-10(4-2-9)18-13(22)8-23-14-17-5-11(7-20)19(14)6-12(16)21/h1-5,20H,6-8H2,(H2,16,21)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJTYZNQMGPTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.4 g/mol. The structure features an imidazole ring, a thioether linkage, and a phenylacetamide moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₃S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide |
| CAS Number | 921846-37-9 |
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include the formation of the imidazole ring and subsequent modifications to introduce the thioether and acetamide groups. Optimization of reaction conditions is crucial for maximizing yield and purity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, likely involving enzyme inhibition or receptor modulation. The imidazole ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The compound's mechanism includes:
- Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promoting programmed cell death through mitochondrial pathways.
In vitro studies indicated an IC50 value of approximately 52 nM for MCF-7 cells, suggesting potent activity against breast cancer cells .
Antimicrobial Activity
Additionally, compounds with similar structures have demonstrated antimicrobial properties. The thioether linkage in this compound may contribute to its effectiveness against bacterial strains by disrupting cell wall synthesis or function.
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells, reporting significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : Research on related imidazole derivatives showed promising results against various bacterial strains, indicating that modifications to the imidazole structure could enhance antimicrobial efficacy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with several analogs (Table 1):
- Imidazole-thioacetamide backbone : Present in all analogs, facilitating hydrogen bonding and metal coordination.
- Substituent variability: Differences in aryl/heteroaryl groups and amino side chains influence physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Crystallographic and Conformational Analysis
- The target compound’s 4-fluorophenyl group may adopt a similar twist, influencing steric interactions in enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
